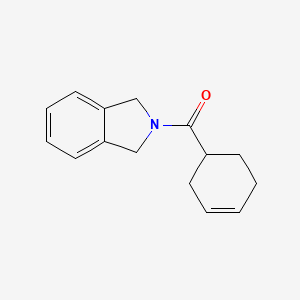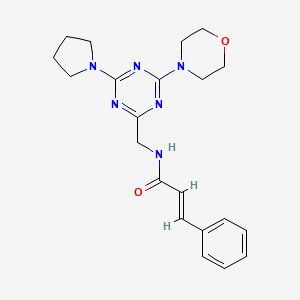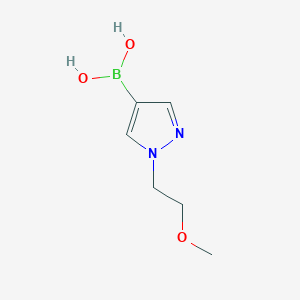
N-(3-benzamidopyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-benzamidopyridin-4-yl)benzamide” is a chemical compound with the molecular formula C19H15N3O2 and a molecular weight of 317.348. It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of N-substituted benzamides using declopramide as a lead compound .Molecular Structure Analysis
The molecular structure of “N-(3-benzamidopyridin-4-yl)benzamide” incorporates the novel ligand N-(pyridin-4-yl)benzamide (benpy) to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving benzamides, including “N-(3-benzamidopyridin-4-yl)benzamide”, can be facilitated by reacting esters with alkali metal amidoboranes . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives were found to be non-toxic to human cells, making them potential candidates for further development as anti-tubercular agents .
Activators of Hypoxia-Inducible Factor 1 Pathways
Benzamide derivatives, including this compound, have been synthesized and studied for their inhibitory bioactivity in HepG2 cells . These compounds were found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Pincer-Type Tricationic Compounds
The compound has been used in the synthesis of a pincer-type tricationic compound . This compound features three triflate anions in the asymmetric unit and is connected to the pincer cation by strong N–H⋯O hydrogen bonds . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Spin-Crossover (SCO) Cooperativity
The compound has been incorporated into 2-D Hofmann-type frameworks to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Both analogues exhibited single-step hysteretic spin-crossover (SCO) transitions, with the metal-cyanide linker impacting the SCO spin-state transition temperature and hysteresis loop width .
Safety and Hazards
将来の方向性
The future directions for “N-(3-benzamidopyridin-4-yl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Additionally, its potential biological activity could be explored further, given the known activities of benzamides .
作用機序
Target of Action
Similar compounds have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.
Result of Action
If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.
特性
IUPAC Name |
N-(3-benzamidopyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJPEJPGQWDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)


![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)